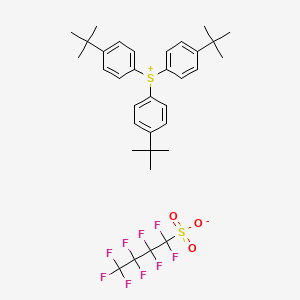

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

描述

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate (CAS 241806-75-7) is a sulfonium-based photoacid generator (PAG) widely employed in photoresist formulations for semiconductor lithography. Its molecular formula is [(CH3)3C6H4]3SC4F9SO3, with a molecular weight of 730.79 . The compound consists of a tris(4-tert-butylphenyl)sulfonium cation paired with a perfluoro-1-butanesulfonate anion. The tert-butyl groups on the aryl rings enhance solubility in organic solvents and thermal stability, while the perfluorinated anion ensures strong acid (perfluoro-1-butanesulfonic acid) generation upon UV exposure, critical for catalyzing polymer crosslinking or deprotection reactions .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAQSLOKICOMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F9O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407819 | |

| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241806-75-7 | |

| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

Detailed Reaction Scheme

Step 1: Synthesis of Tris(4-tert-butylphenyl)sulfonium Halide

$$

3 \ \text{4-tert-butylphenyl sulfide} + \text{oxidant} + \text{halide source} \rightarrow \text{tris(4-tert-butylphenyl)sulfonium halide}

$$

- Typical oxidants: hydrogen peroxide, peracids

- Halide sources: hydrochloric acid, sodium chloride

Step 2: Preparation of Perfluoro-1-butanesulfonate Salt

$$

\text{Perfluorobutanesulfonic acid} + \text{NaOH or KOH} \rightarrow \text{Sodium or potassium perfluoro-1-butanesulfonate}

$$

Step 3: Metathesis Reaction

$$

\text{Tris(4-tert-butylphenyl)sulfonium halide} + \text{Sodium perfluoro-1-butanesulfonate} \rightarrow \text{Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate} + \text{NaCl}

$$

- Solvent: acetonitrile, dichloromethane, or similar polar aprotic solvents

- Temperature: typically room temperature to mild heating (20–50°C)

- Reaction time: several hours, monitored by TLC or HPLC

Step 4: Purification

- Filtration to remove inorganic salts (NaCl, KCl)

- Solvent evaporation

- Recrystallization from suitable solvent (e.g., ethanol, acetone)

- Final product is dried under vacuum to electronic-grade purity (≥99%)

Industrial Considerations

- Scale-up emphasizes cost-effective reagents and efficient purification.

- High-purity solvents and trace-metal-free conditions are maintained for electronic-grade material.

- Automated monitoring (e.g., HPLC, NMR) is used for process control and quality assurance.

- Summary Table: Key Synthesis Data

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Starting materials | 4-tert-butylphenyl sulfide, perfluorobutanesulfonic acid | Commercially available |

| Oxidant | Hydrogen peroxide or peracid | For sulfonium formation |

| Halide source | HCl, NaCl, or similar | For initial sulfonium salt |

| Solvent | Acetonitrile, dichloromethane | Polar aprotic, high purity required |

| Temperature | 20–50°C | Controlled for optimal yield |

| Reaction time | 2–8 hours | Depends on scale and temperature |

| Purification | Filtration, recrystallization | Achieves ≥99% purity |

| Yield | 60–85% (typical) | Varies with scale and conditions |

- The metathesis route is favored for its simplicity, scalability, and ability to yield high-purity product.

- Choice of solvent and temperature critically impacts yield and purity.

- Electronic-grade material requires additional purification steps, such as repeated recrystallization and trace metal analysis.

- The product is typically a white to off-white crystalline solid, stable under standard storage conditions.

The preparation of this compound is well-established, relying on a straightforward metathesis reaction between a pre-formed sulfonium halide and a perfluoroalkyl sulfonate salt. High-purity reagents, controlled reaction conditions, and rigorous purification are essential for producing material suitable for advanced technological applications.

化学反应分析

Types of Reactions

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds. These products have various applications in different fields, including materials science and pharmaceuticals .

科学研究应用

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a cationic photoinitiator in polymerization reactions and as a photoacid generator in photolithography.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals and as a component in drug delivery systems.

作用机制

The mechanism of action of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate involves the generation of acid upon exposure to light. The sulfonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in photopolymerization and photolithography processes, where it initiates the polymerization of monomers or the cross-linking of polymers .

相似化合物的比较

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Tris(4-tert-butylphenyl)sulfonium Perfluoro-1-butanesulfonate and Analogues

Cationic Structure and Stability

Tris(4-tert-butylphenyl)sulfonium vs. Iodonium Salts :

Sulfonium cations (e.g., tris(4-tert-butylphenyl)sulfonium) exhibit superior thermal stability compared to iodonium counterparts (e.g., bis(4-tert-butylphenyl)iodonium). highlights that iodonium cations degrade rapidly under UV irradiation, leaving the anion intact, whereas sulfonium salts demonstrate slower decomposition, favoring applications requiring prolonged shelf-life or controlled acid release .- Aryl Substitution Effects: The tert-butyl groups in tris(4-tert-butylphenyl)sulfonium reduce crystallization tendencies, improving film homogeneity in photoresists.

Anion-Driven Performance

- Perfluoro-1-butanesulfonate vs. Triflate :

The perfluoro-1-butanesulfonate anion (C4F9SO3⁻) generates a weaker acid (pKa ~ -11) compared to triflate (CF3SO3⁻, pKa ~ -12). However, its larger size reduces volatility and enhances thermal stability, making it preferable for high-temperature lithography processes . - Perfluorobutanesulfonate vs. Ptoluenesulfonate: Ptoluenesulfonate (CH3C6H4SO3⁻) produces a significantly weaker acid (pKa ~ -2), limiting its utility in advanced node lithography but offering cost advantages in less demanding applications .

生物活性

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate, often referred to as "TBSPS," is a compound that has garnered attention in both chemical and biological research due to its unique properties and potential applications. This article delves into the biological activity of TBSPS, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

TBSPS is characterized by its sulfonium ion structure, which is known for its cationic properties. The compound features three 4-tert-butylphenyl groups attached to a sulfonium center, along with a perfluoro-1-butanesulfonate moiety. This configuration contributes to its stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C27H45F9O3S2 |

| Molecular Weight | 635.74 g/mol |

| Melting Point | 194-197 °C |

| Solubility | Soluble in γ-butyrolactone, ethyl lactate |

| CAS Number | 241806-75-7 |

The biological activity of TBSPS is primarily linked to its role as a cationic photoinitiator . When exposed to UV light, TBSPS undergoes homolytic cleavage, generating reactive cationic species that can initiate polymerization processes. This property makes it valuable in various applications, particularly in the fields of materials science and biochemistry.

Enzyme Interaction

TBSPS has been shown to interact with specific enzymes, potentially inhibiting their activity through competitive binding. The presence of the bulky tert-butyl groups enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBSPS. In vitro assays demonstrated that TBSPS exhibits significant inhibitory effects against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that TBSPS could be explored as a potential antimicrobial agent in clinical settings.

Cell Viability Assays

In cell viability studies using human cell lines, TBSPS showed dose-dependent cytotoxicity. The compound was tested at concentrations ranging from 1 µM to 100 µM:

- At low concentrations (1-10 µM), TBSPS exhibited minimal cytotoxic effects.

- At higher concentrations (50-100 µM), significant reductions in cell viability were observed, indicating potential toxicity at elevated levels.

Case Study: Photopolymerization Applications

A notable case study involved the use of TBSPS in photopolymerization reactions for biomedical applications. Researchers utilized TBSPS as a photoinitiator in the synthesis of biodegradable polymers for drug delivery systems. The results indicated successful polymer formation with controlled release profiles for therapeutic agents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are used to prepare Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate, and how can purity be optimized?

- Methodological Answer : The synthesis involves reacting 4-tert-butylphenyl trifluoromethanesulfonate derivatives (e.g., via nucleophilic substitution) with perfluoro-1-butanesulfonic acid precursors under anhydrous conditions. Purification typically employs recrystallization in fluorinated solvents (e.g., hexafluoroisopropanol) to remove unreacted tert-butylphenyl intermediates. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves the sulfonium cation and perfluorobutanesulfonate anion arrangement, with R-factors < 0.05 for high-confidence refinement .

- NMR spectroscopy : ¹⁹F NMR (δ -75 to -85 ppm for CF₃ groups) and ¹H NMR (δ 1.3 ppm for tert-butyl protons) verify substituent positions and absence of hydrolysis byproducts .

- Mass spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects the [perfluoro-1-butanesulfonate]⁻ ion (m/z 299.93) .

Q. What are the primary applications of this compound in photopolymerization or catalysis?

- Methodological Answer : As a photoacid generator (PAG), it releases perfluoro-1-butanesulfonic acid under UV irradiation (λ = 254 nm). Researchers quantify acid generation efficiency via UV-Vis kinetics (absorbance decay at 300 nm) and assess catalytic activity in ring-opening polymerizations (e.g., epoxy resins) using gel permeation chromatography (GPC) to monitor molecular weight distributions .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to structurally analogous sulfonium salts?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) shows decomposition onset at ~250°C, ~40°C higher than triphenylsulfonium nonaflate due to steric shielding by tert-butyl groups. Differential scanning calorimetry (DSC) reveals a glass transition (Tg) at 85°C, correlating with molecular dynamics (MD) simulations of cation-anion interactions .

Q. What computational approaches predict its reactivity in radical-initiated degradation pathways?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for S–C bonds (tert-butylphenyl groups: ~280 kJ/mol). Fukui indices identify electrophilic sites susceptible to hydroxyl radical attack, validated via LC-MS detection of degradation products (e.g., 4-tert-butylphenol) in accelerated aging studies .

Q. How can researchers resolve contradictions in reported solubility data across polar aprotic solvents?

- Methodological Answer : Systematic solubility studies using Hansen solubility parameters (δD, δP, δH) identify dimethyl sulfoxide (DMSO) and acetonitrile as optimal solvents (δ ~22 MPa¹/²). Conflicting literature data often arise from residual moisture; Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) before measurements .

Q. What environmental persistence metrics are relevant for assessing its PFAS-related risks?

- Methodological Answer : Aerobic biodegradation studies (OECD 301B) show <10% mineralization over 28 days. Hydrolysis half-lives (>1 year at pH 7) are determined via ¹⁹F NMR monitoring of CF₂ group integrity. LC-MS/MS quantifies bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

Methodological Challenges and Data Gaps

Q. How can researchers address discrepancies in photochemical quantum yield measurements for acid generation?

- Critical Analysis : Variations arise from light source calibration (e.g., mercury vs. xenon lamps) and oxygen inhibition effects. A standardized protocol using ferrioxalate actinometry and anaerobic conditions (glovebox) improves reproducibility .

Q. What advanced spectroscopic techniques elucidate ion-pair dynamics in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。